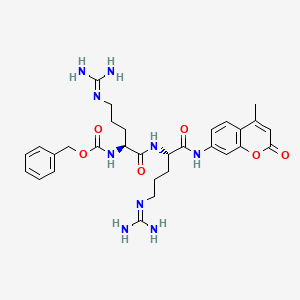
Z-Arg-Arg-AMC
描述
Z-Arg-Arg-AMC, also known as Z-Arg-Arg-7-amido-4-methylcoumarin, is a synthetic peptide substrate commonly used in biochemical research. It is a selective substrate for cathepsin B, a lysosomal cysteine protease involved in protein degradation. The compound is characterized by its ability to release a fluorescent product, 7-amino-4-methylcoumarin (AMC), upon enzymatic cleavage, making it a valuable tool for studying protease activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-Arg-AMC involves the coupling of Z-Arg-Arg (benzyloxycarbonyl-L-arginyl-L-arginine) with 7-amido-4-methylcoumarin. The process typically includes the following steps:
Protection of Amino Groups: The amino groups of arginine residues are protected using benzyloxycarbonyl (Z) groups.
Coupling Reaction: The protected dipeptide Z-Arg-Arg is coupled with 7-amido-4-methylcoumarin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Z groups are removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
化学反应分析
Types of Reactions
Z-Arg-Arg-AMC primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by cathepsin B, resulting in the release of the fluorescent product AMC. This reaction is used to monitor the activity of cathepsin B in various biological samples .
Common Reagents and Conditions
Enzymatic Cleavage: The reaction is typically carried out in a buffer solution at a pH suitable for cathepsin B activity (around pH 6.0). The presence of reducing agents like dithiothreitol (DTT) can enhance enzyme activity.
Fluorescence Detection: The release of AMC is monitored using a fluorescence spectrophotometer with excitation and emission wavelengths of 360 nm and 460 nm, respectively.
Major Products
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and is used as a marker for protease activity .
科学研究应用
Z-Arg-Arg-AMC has a wide range of applications in scientific research:
Biochemistry: It is used to study the activity of cathepsin B and other proteases in various biological samples.
Cell Biology: The compound is employed in assays to monitor protease activity in cell cultures, tissues, and body fluids.
Medicine: this compound is used in research related to diseases involving protease dysregulation, such as cancer, neurodegenerative disorders, and inflammatory conditions.
Drug Development: It serves as a tool for screening potential inhibitors of cathepsin B, aiding in the development of therapeutic agents.
作用机制
Z-Arg-Arg-AMC exerts its effects through enzymatic cleavage by cathepsin B. The enzyme recognizes the arginine residues in the substrate and cleaves the peptide bond, releasing AMC. This reaction is highly specific to cathepsin B, allowing for precise measurement of its activity. The fluorescent product AMC can be quantitatively measured, providing insights into the enzyme’s kinetics and activity levels .
相似化合物的比较
Similar Compounds
Z-Phe-Arg-AMC: Another substrate for cathepsin B, but with a different peptide sequence.
Z-Gly-Gly-Arg-AMC: Used for studying thrombin activity.
Z-Lys-Arg-AMC: A substrate for other cysteine proteases like cathepsin L.
Uniqueness
Z-Arg-Arg-AMC is unique due to its high specificity for cathepsin B and its ability to function over a broad pH range. This makes it particularly useful for studying cathepsin B activity in various physiological and pathological conditions .
属性
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N9O6/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36)/t22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLELKZFCVLJXKZ-GOTSBHOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N9O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88937-61-5 | |
| Record name | Z-Arg-Arg-AMC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88937-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,5R)-5-(2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B8121556.png)
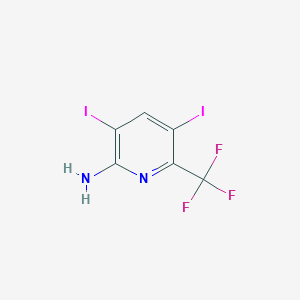
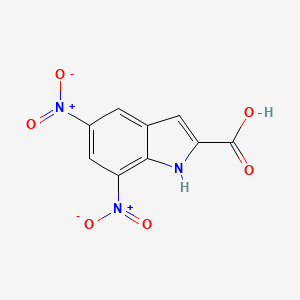
![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8121577.png)
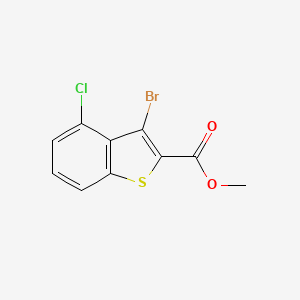
![N-cyclohexylcyclohexanamine;2-[4-[[(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B8121595.png)


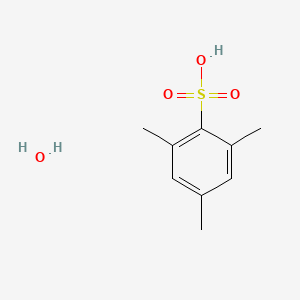

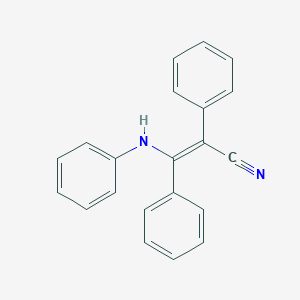
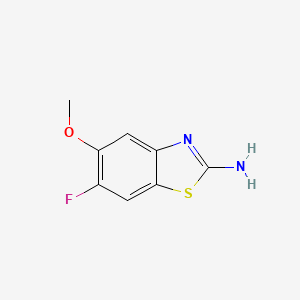
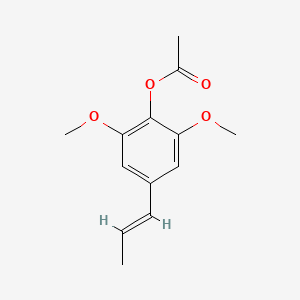
![4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8121662.png)
